dAMP Exhibits 5.6-Fold Lower Catalytic Efficiency with AMP Deaminase Compared to AMP
In a direct head-to-head comparison using purified rabbit muscle 5'-AMP aminohydrolase (AMP deaminase), dAMP was deaminated at a maximum velocity of only 18% relative to the natural substrate AMP (set at 100%) [1]. This represents a 5.6-fold reduction in catalytic efficiency, demonstrating that dAMP is a poor substrate for this key purine catabolic enzyme compared to its ribonucleotide counterpart.
| Evidence Dimension | Relative maximum deamination velocity (Vmax relative) |
|---|---|
| Target Compound Data | 18% (relative to AMP = 100%) |
| Comparator Or Baseline | Adenosine-5'-monophosphate (AMP): 100% |
| Quantified Difference | 5.6-fold lower Vmax for dAMP |
| Conditions | Purified rabbit muscle 5'-AMP aminohydrolase (EC 3.5.4.6) assay; 24 nucleotides tested |
Why This Matters
Researchers studying AMP deaminase activity or purine metabolism should select dAMP over AMP when a poor substrate is required for negative controls or to avoid pathway activation.
- [1] Zielke CL, Suelter CH. Substrate specificity and aspects of deamination catalyzed by rabbit muscle 5'-adenylic acid aminohydrolase. J Biol Chem. 1971;246(7):2179-2186. View Source
